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Compound of Interest

Compound Name: MK-7145

Cat. No.: B609099 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize

hERG channel inhibition when working with the ROMK inhibitor, MK-7145, and its analogs.

Frequently Asked Questions (FAQs)
Q1: What is the hERG channel and why is its inhibition a concern?

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a

potassium ion channel (KCNH2, Kv11.1) that is crucial for cardiac repolarization.[1] Inhibition of

the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on

an electrocardiogram. This can increase the risk of developing a life-threatening cardiac

arrhythmia known as Torsades de Pointes (TdP).[2] Due to this safety concern, assessing and

minimizing hERG channel inhibition is a critical step in drug development.[1]

Q2: What are the general medicinal chemistry strategies to reduce hERG channel inhibition?

Several strategies can be employed to mitigate hERG liability in small molecules:

Reduce Lipophilicity: Decreasing the overall grease-like character of a molecule can lower its

affinity for the hERG channel.

Decrease Basicity: Reducing the pKa of basic nitrogen atoms, often by introducing electron-

withdrawing groups (e.g., fluorine) or replacing basic moieties (e.g., piperidine with
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piperazine), is a common and effective strategy.[2]

Introduce Polar or Acidic Groups: The addition of polar functional groups, such as hydroxyls

or carboxylic acids, can decrease hERG binding.[3]

Modify Aromatic Systems: Altering or removing aromatic rings can disrupt key interactions

with the hERG channel pore.

Q3: How was hERG channel inhibition specifically minimized in the development of MK-7145?

During the development of MK-7145, a potent ROMK inhibitor, medicinal chemistry efforts

successfully improved its selectivity over the hERG channel.[2] Key structural modifications

included:

Introduction of a fluorine atom: This was done to lower the basicity of a piperizine nitrogen,

which in turn diminished hERG inhibition.[2]

Addition of an α-hydroxyl group: This modification also contributed to a significant

improvement in hERG selectivity.[2]

Substitution on the phthalide ring: A 4-methyl substitution on the phthalide ring was found to

be a favorable modification.[2]

These strategic modifications led to the identification of MK-7145 (compound 12 in the

development series) with a significantly improved safety profile regarding hERG inhibition.[2]

Troubleshooting Guides
Issue 1: High hERG inhibition observed in initial screening.

Possible Cause: The compound may possess physicochemical properties known to be

associated with hERG binding, such as high lipophilicity or a basic amine.

Troubleshooting Steps:

Analyze Physicochemical Properties: Calculate properties such as cLogP and pKa. If the

cLogP is high or if there is a basic nitrogen, consider the mitigation strategies outlined in

the FAQs.
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Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs with

modifications aimed at reducing lipophilicity and basicity. Refer to the SAR data for MK-
7145 analogs for guidance on modifications that have proven successful.

Re-testing and Confirmation: After modification, re-test the new compounds in a hERG

assay to confirm if the inhibition has been reduced.

Issue 2: Inconsistent or variable results in hERG assays.

Possible Cause: Variability can arise from experimental conditions, cell health, or technical

aspects of the assay.

Troubleshooting Steps for Patch Clamp Assays:

Maintain Stable Temperature: hERG channel kinetics are temperature-sensitive. Ensure a

stable recording temperature, preferably near physiological temperature (36 ± 1 °C).[4]

Ensure Cell Health: Use healthy, low-passage cells with smooth membranes for

recordings.

Optimize Voltage Protocol: Use a consistent and appropriate voltage-clamp protocol.

Inconsistencies in the protocol can lead to variability in IC₅₀ values.

Monitor Seal and Series Resistance: Aim for a high-resistance seal (>1 GΩ) and low

series resistance (<10 MΩ). Compensate for at least 80% of the series resistance.[4]

Address Current Rundown: Include Mg-ATP and GTP in the intracellular solution to

support cell metabolism and prevent current rundown.

Troubleshooting Steps for Radioligand Binding Assays:

Ensure Complete Cell Lysis and Membrane Preparation: Incomplete lysis can lead to

lower yields of membrane fractions and inconsistent results.

Optimize Incubation Time: Ensure that the incubation time is sufficient to reach

equilibrium.

Proper Washing: Inadequate washing of the filters can lead to high background signal.
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Check Radioligand Stability: Ensure the radioligand has not degraded.

Data Presentation
Table 1: Structure-Activity Relationship (SAR) of MK-
7145 Analogs for ROMK and hERG Inhibition

Compound R¹ R²
ROMK IC₅₀
(µM)

hERG IC₅₀
(µM)

Selectivity
(hERG/ROM
K)

6 H H 0.110 0.770 7

7 H 4-Me 0.088 1.8 21

8 H 4-Me 0.095 2.4 25

9 OH 4-Me 0.060 12 200

12 (MK-7145) OH (R,R) 4-Me 0.045 >81 >1800

13 OH (S,S) 4-Me 0.450 >81 >180

Data is synthesized from the referenced literature.[2]

Experimental Protocols
35S-MK-499 Radioligand Binding Assay for hERG
Inhibition
This assay determines the affinity of a test compound for the hERG channel by measuring its

ability to displace the radiolabeled ligand 35S-MK-499 from cell membranes expressing the

hERG channel.

Materials:

HEK293 cells stably expressing the hERG channel

Cell Scrapers

Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors)
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Binding Buffer (e.g., 50 mM HEPES, 10 mM KCl, 1 mM MgCl₂, pH 7.4)

35S-MK-499 (specific activity ~1000 Ci/mmol)

Non-labeled MK-499 (for determining non-specific binding)

Test compounds (e.g., MK-7145)

96-well microplates

Glass fiber filters (pre-treated with polyethylenimine)

Filtration apparatus

Scintillation vials and cocktail

Scintillation counter

Procedure:

Membrane Preparation:

Culture HEK293-hERG cells to confluency.

Harvest cells by scraping and centrifuge.

Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize.

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

Resuspend the membrane pellet in Binding Buffer and determine the protein

concentration.

Binding Assay:

In a 96-well plate, add the following to each well:

50 µL of Binding Buffer (for total binding) or 50 µL of non-labeled MK-499 (e.g., 10 µM

final concentration for non-specific binding) or 50 µL of test compound at various
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concentrations.

50 µL of 35S-MK-499 (e.g., to a final concentration of 0.5 nM).

100 µL of the membrane preparation (e.g., 20-40 µg of protein).

Incubate the plate at room temperature for 60-90 minutes.

Filtration and Counting:

Rapidly filter the contents of each well through the glass fiber filters using a filtration

apparatus.

Wash the filters three times with ice-cold Binding Buffer.

Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Data Analysis:

Calculate the percent inhibition of specific binding for each concentration of the test

compound.

Determine the IC₅₀ value by non-linear regression analysis.

Manual Patch Clamp Electrophysiology for hERG
Channel Inhibition
This "gold standard" assay directly measures the effect of a compound on the hERG channel

current in whole-cell patch clamp configuration.

Materials:

CHO or HEK293 cells stably expressing the hERG channel

Patch clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)

Borosilicate glass capillaries for pipettes
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Extracellular (bath) solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES,

10 Glucose, pH 7.4.

Intracellular (pipette) solution (in mM): e.g., 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10

EGTA, 5 Mg-ATP, pH 7.2.

Test compounds (e.g., MK-7145)

Data acquisition and analysis software

Procedure:

Cell Preparation:

Plate cells on glass coverslips 24-48 hours before the experiment.

Place a coverslip in the recording chamber on the microscope stage and perfuse with

extracellular solution.

Pipette Preparation and Sealing:

Pull pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with

intracellular solution.

Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1

GΩ) seal.

Whole-Cell Configuration and Recording:

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

Clamp the cell at a holding potential of -80 mV.

Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing

step to +20 mV to open and inactivate the channels, followed by a repolarizing step to -50

mV to measure the peak tail current.

Record baseline currents in the extracellular solution.
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Compound Application:

Perfuse the cell with the extracellular solution containing the test compound at various

concentrations.

Record the hERG currents in the presence of the compound until a steady-state block is

achieved.

Data Analysis:

Measure the peak tail current amplitude in the absence and presence of the test

compound.

Calculate the percent inhibition for each concentration.

Determine the IC₅₀ value by fitting the concentration-response data to the Hill equation.
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Caption: Workflow for assessing and mitigating hERG channel inhibition risk.
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Caption: Structural modifications to reduce hERG affinity leading to MK-7145.
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Caption: Simplified pathway of hERG channel function and its blockade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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